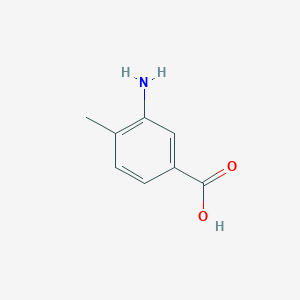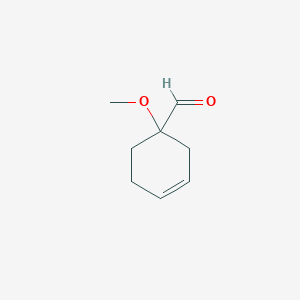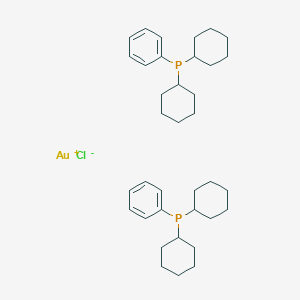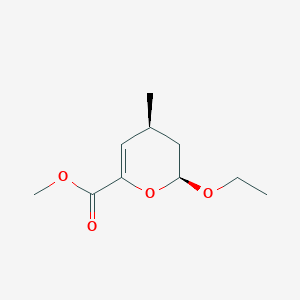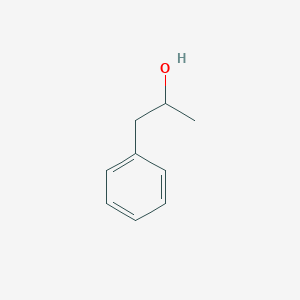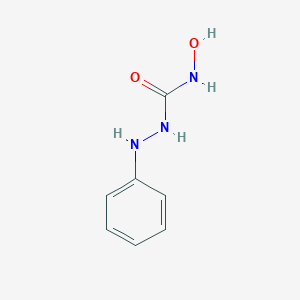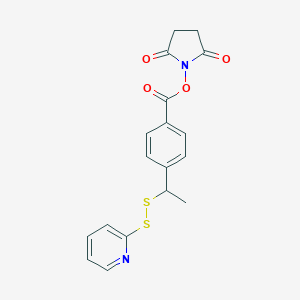
4-琥珀酰亚胺基羰基-α-甲基-α(2-吡啶二硫)甲苯
描述
Synthesis Analysis
The synthesis of related compounds, such as N-succinimidyl 3-(2-pyridyldithio)propionate, involves the reaction of N-hydroxysuccinimide ester groups with amino groups, and the 2-pyridyl disulphide structure reacts with aliphatic thiols. This process forms the basis for the introduction of thiol groups into proteins, a step critical for subsequent bioconjugation reactions (Carlsson, Drevin, & Axén, 1978).
Molecular Structure Analysis
The molecular structure of related compounds, such as 2, 4-bis(ethoxycarbonylamido)toluene, has been studied using crystallography, revealing detailed insights into their geometrical configuration. Such analyses contribute to understanding the reactivity and interaction of these compounds with biological molecules (Zhou, 1984).
Chemical Reactions and Properties
4-Succinimidyloxycarbonyl-alpha-methyl-alpha(2-pyridyldithio)toluene participates in thiol-disulphide exchange reactions, a property that is leveraged in protein labeling and the creation of protein-protein conjugates. These conjugates can be reversibly dissociated, offering a versatile tool for studying protein interactions and functions (Carlsson, Drevin, & Axén, 1978).
Physical Properties Analysis
While specific physical properties of 4-Succinimidyloxycarbonyl-alpha-methyl-alpha(2-pyridyldithio)toluene are not detailed in the available literature, the physical properties of similar compounds, such as their crystalline form, solubility, and stability, play a crucial role in their application in biochemical assays. For instance, N-Succinimidyl 3-(2-pyridyldithio)propionate's stability in crystalline form underlines the importance of proper storage and handling conditions for effective use (Carlsson, Drevin, & Axén, 1978).
Chemical Properties Analysis
The chemical properties, such as reactivity with amino and thiol groups, enable the targeted modification of proteins without affecting their native structure. This selective reactivity is foundational for the development of bioconjugation techniques, significantly impacting biomedical research and therapeutic development (Carlsson, Drevin, & Axén, 1978).
科学研究应用
- Summary of the Application : SMPT is often used for conjugating a toxin molecule to a monoclonal antibody directed against a cell-surface antigen . These conjugates, known as immunotoxins, are used in research and potentially in therapeutic contexts.
- Methods of Application : SMPT is a heterobifunctional cross-linker, meaning it can react with two different types of functional groups. In this case, it reacts with amines (on the antibody) and sulfhydryls (on the toxin). The NHS ester group on SMPT reacts with amines to form a stable amide bond, while the pyridyldithiol group reacts with sulfhydryls to form a disulfide bond .
- Results or Outcomes : The immunotoxins produced with SMPT are highly potent, as the cleavable disulfide imparts increased cytotoxicity compared to conjugates without a cleavable bond . This means that the immunotoxins can effectively target and kill cells expressing the antigen recognized by the antibody.
These immunotoxins produced with SMPT are highly potent as the cleavable disulfide imparts increased cytotoxicity compared to conjugates without a cleavable bond, such as those produced with SPDP . This allows for exceptional conjugate stability in vivo .
As a heterobifunctional cross-linker, SMPT is primarily used in biochemistry for conjugating a toxin molecule to a monoclonal antibody directed against a cell-surface antigen . The immunotoxins produced with SMPT are highly potent as the cleavable disulfide imparts increased cytotoxicity compared to conjugates without a cleavable bond .
SMPT has the added benefit of being more stable to hydrolysis in aqueous solutions than other NHS cross-linkers . This allows for exceptional conjugate stability in vivo .
安全和危害
属性
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 4-[1-(pyridin-2-yldisulfanyl)ethyl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4S2/c1-12(25-26-15-4-2-3-11-19-15)13-5-7-14(8-6-13)18(23)24-20-16(21)9-10-17(20)22/h2-8,11-12H,9-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKSPIZSKQWTXQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C(=O)ON2C(=O)CCC2=O)SSC3=CC=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70920701 | |
| Record name | 1-[(4-{1-[(Pyridin-2-yl)disulfanyl]ethyl}benzoyl)oxy]pyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70920701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,5-Dioxopyrrolidin-1-yl) 4-[1-(pyridin-2-yldisulfanyl)ethyl]benzoate | |
CAS RN |
112241-19-7 | |
| Record name | 4-Succinimidyloxycarbonyl-alpha-methyl-alpha(2-pyridyldithio)toluene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112241197 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-[(4-{1-[(Pyridin-2-yl)disulfanyl]ethyl}benzoyl)oxy]pyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70920701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



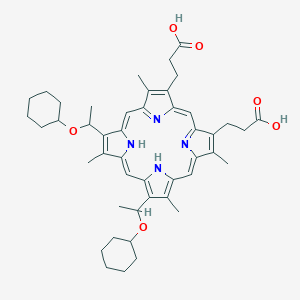
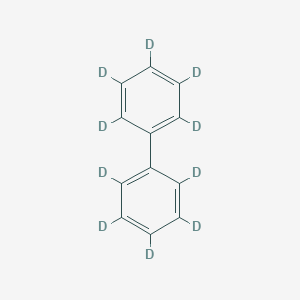
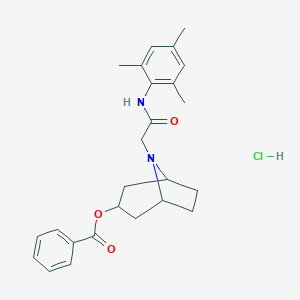
![8H-Indeno[1,2-d]thiazol-2-amine hydrobromide](/img/structure/B48431.png)
![3-[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfanyl]-N'-sulfamoylpropanimidamide;hydrochloride](/img/structure/B48433.png)
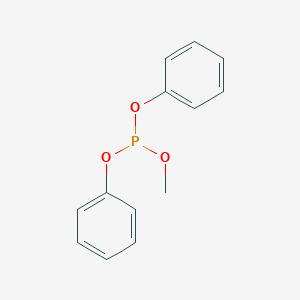
![9-[(2S,3S,4R,5S)-3,4-dihydroxy-6-methyl-5-[6-methyl-5-(6-methyl-5-oxooxan-2-yl)oxyoxan-2-yl]oxan-2-yl]-4a,8,12b-trihydroxy-3-methyl-3-[6-methyl-5-(6-methyl-5-oxooxan-2-yl)oxyoxan-2-yl]oxy-2,4-dihydrobenzo[a]anthracene-1,7,12-trione](/img/structure/B48437.png)
![(3S,8S,9S,10R,13S,14S,17R)-10,13-dimethyl-17-[(2S)-1-sulfanylpropan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B48439.png)
